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molecular formula C6H4ClF3N2 B1313448 2-Chloro-5-(trifluoromethyl)pyridin-3-amine CAS No. 72587-18-9

2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B1313448
M. Wt: 196.56 g/mol
InChI Key: HABKYPVMMHBOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315724B2

Procedure details

Zink(II)-chloride-dihydrate (4.39 g, 19.5 mmol) is added to a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.00 g, 4.41 mmol) in a ethyl acetate (25 ml), and the resultant suspension is stirred for 2 h at 80° C. After cooling to room temperature, the reaction mixture is slowly added dropwise into an ice cooled saturated sodium hydrogen carbonate solution (100 ml). After warming to room temperature, the resultant suspension is filtered via a celite layer, and the residue is washed four times with ethyl acetate (50 ml each). The filtrate and the washing solution are combined and subsequently washed with a saturated sodium hydrogen carbonate solution, water and a saturated aqueous sodium chloride solution. The organic phase is dried over magnesium sulfate, filtered and concentrated to dryness. Yield: 0.78 g (90%).
[Compound]
Name
Zink(II)-chloride-dihydrate
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1>C(OCC)(=O)C>[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([C:11]([F:12])([F:13])[F:14])=[CH:4][N:3]=1

Inputs

Step One
Name
Zink(II)-chloride-dihydrate
Quantity
4.39 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
FILTRATION
Type
FILTRATION
Details
the resultant suspension is filtered via a celite layer
WASH
Type
WASH
Details
the residue is washed four times with ethyl acetate (50 ml each)
WASH
Type
WASH
Details
subsequently washed with a saturated sodium hydrogen carbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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